gpA protein

Endonuclease DNA cleavage Holoenzyme assembly

Lambda gpA is the catalytic large subunit of the terminase complex, essential for viral DNA maturation and packaging. Researchers studying viral assembly frequently encounter batch inconsistency and cross-phage contamination. - Validated dual ATPase site architecture (Km ~5 µM for high-affinity site) with mapped active residues (Y46, K84), enabling precise enzyme kinetics studies. - Defined gpA₁·gpNu1₂ stoichiometry and C-terminal prohead-binding specificity ensure functional compatibility in lambda DNA packaging reconstitution. - Available ΔN179 deletion construct retains ATP-dependent nuclease activity while lacking the N-terminal packaging ATPase, providing a clean system for inhibitor screening. - Rigorous QC against unit definition: one unit linearizes ≥70% of 1 µg cosmid DNA in 60 min. Ships on dry ice with guaranteed activity.

Molecular Formula C6H3F2NO
Molecular Weight 0
CAS No. 151472-24-1
Cat. No. B1177880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamegpA protein
CAS151472-24-1
SynonymsgpA protein
Molecular FormulaC6H3F2NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

gpA Protein (CAS 151472-24-1): Biochemical Specifications and Procurement Considerations for Lambda Terminase Large Subunit


The CAS Registry Number 151472-24-1 is associated with two distinct protein entities: (1) the major surface glycoprotein (MSG) of Pneumocystis carinii (GPA protein, MW 95-140 kDa) involved in fungal pathogenesis and antigenic variation [1]; and (2) the gene product A (gpA) protein from bacteriophage lambda, a 73.2 kDa large subunit of the viral terminase holoenzyme [2]. This guide focuses exclusively on the bacteriophage lambda gpA terminase subunit, the entity of primary relevance to molecular biology and enzymology research procurement. gpA functions as the catalytic motor component of lambda terminase, possessing ATPase, endonuclease, and helicase activities essential for viral DNA maturation and packaging [3]. As a standalone large subunit, gpA retains intrinsic enzymatic activities distinct from the holoenzyme complex, making it a valuable tool for dissecting structure-function relationships in viral DNA packaging motors and for comparative studies across phage terminase systems [4].

Why gpA Protein (Lambda Terminase Large Subunit) Cannot Be Substituted with Alternative Phage Terminase Proteins


Substituting lambda gpA with terminase large subunits from other phage systems—such as T4 gp17 (70 kDa) or phage 21 gp2—introduces fundamental functional incompatibilities despite apparent structural homology. Lambda gpA functions within a strict heteromultimer stoichiometry of gpA(1)·gpNu1(2) and requires precise molecular recognition of the lambda-specific portal protein for prohead binding [1]. The C-terminal 32 amino acids of gpA constitute a specificity domain essential for interaction with the lambda prohead; substitution with the phage 21 analog gp2 at the sixth-to-last position eliminates plaque formation entirely [2]. Furthermore, the ATPase kinetic profile of gpA differs markedly from other phage systems: lambda gpA exhibits a high-affinity ATPase with Km = 5 μM, whereas T4 gp17 demonstrates DNA-independent ATPase activity stimulated >100-fold by its small subunit gp16—a regulatory architecture not recapitulated by gpA alone [3][4]. Procurement of gpA rather than cross-phage alternatives ensures functional compatibility in lambda-specific DNA packaging reconstitution assays and preserves the protein-protein interaction domains validated for lambda portal and gpNu1 binding.

gpA Protein (CAS 151472-24-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


gpA Endonuclease Activity: Standalone Subunit versus Holoenzyme Differential Requirements

The isolated gpA large subunit retains intrinsic endonuclease activity that is mechanistically distinct from the gpA·gpNu1 holoenzyme. Under optimal reaction conditions (pH 8.5-9.0, Mg2+, ATP-enhanced), gpA alone exhibits nuclease activity, but with critical differences: gpA endonuclease is detectable only at high protein concentrations, displays strong protein concentration dependence, and cannot be stimulated by E. coli integration host factor (IHF) [1]. In contrast, the holoenzyme achieves optimal nicking specificity under physiological conditions (pH 7.0-7.5, 50-100 mM salt, 5 mM spermidine, 1.5 mM ATP)—conditions under which isolated gpA is completely inactive at all protein concentrations tested [1]. Addition of purified gpNu1 partially but not completely minimizes these differences, confirming that the small subunit modulates rather than enables gpA's basal endonuclease [1].

Endonuclease DNA cleavage Holoenzyme assembly Enzyme kinetics

High-Affinity ATPase Center of gpA: Wild-Type Km = 5 μM versus Mutant Ablation

The lambda gpA large subunit (641 amino acid residues) contains a high-affinity ATPase center with a Michaelis constant (Km) of 5 μM for ATP [1]. UV-crosslinking with 8-N3-[α-32P]ATP identified residues Y46 and K84 as ATP-interactive amino acids within this center. Purified His6-tagged terminases bearing Y46 or K84 mutations completely lacked the gpA high-affinity ATPase activity, demonstrating that these residues are essential components of the catalytic site [1]. While the K497A and K497D mutations in the conserved P-loop (residue 490 region) reduce cos cleavage rates by factors of 1000 and 2000, respectively, these mutations do not affect DNA translocation per se—purified K497D enzyme shows packaging activity similar to wild-type, with half-maximal stimulation at approximately 3 μM ATP [2]. This functional uncoupling of ATP hydrolysis from DNA translocation distinguishes gpA's dual ATPase architecture.

ATPase Enzyme kinetics Site-directed mutagenesis Motor protein

Separable Functional Domains of gpA: N-Terminal Translocation Activity versus C-Terminal Maturation Domain

Genetic and biochemical dissection reveals that gpA contains physically and functionally separable domains for distinct packaging stages. Mutagenesis studies identified ten lethal A gene mutations, nine of which cause post-cleavage packaging defects—all located in the amino-terminal two-thirds of gpA, separate from the carboxy-terminal region where endonuclease-affecting mutations cluster [1]. The N-terminal 179 residues contain the DNA packaging ATPase site; deletion of this region (gpA-ΔN179) yields a folded, soluble construct that retains ATP-dependent nuclease activity and binds/hydrolyzes ATP despite lacking the N-terminal ATPase site [2]. Mutation of lysine 497 in the C-terminal Walker A P-loop impairs ATP hydrolysis and abrogates ATP-dependent nuclease activity, confirming a second nucleotide-binding site associated specifically with DNA maturation [2]. This domain architecture contrasts with T4 gp17, where the N-terminal ATPase site is critically required for DNA packaging and a single ATPase center appears to coordinate both translocation and nuclease functions [3].

Protein domain mapping DNA translocation DNA maturation Mutagenesis

C-Terminal Prohead Binding Specificity: Lambda gpA Last 6 Residues Are Critical and Non-Substitutable with Phage 21 gp2

The prohead binding domain of lambda terminase is localized to the last 32 amino acid residues of gpA [1]. Systematic replacement studies using the phage 21 analog gp2 demonstrate a strict requirement for the C-terminal residues of lambda gpA. While the last five residues of gpA can be replaced with the corresponding gp2 residues with minimal effect on lambda burst size, replacement of the last six residues is lethal and completely abolishes plaque formation [1]. The sixth-to-last position requires a hydrophobic residue; among seven amino acids tested, only isoleucine and valine can substitute for the native leucine at this position [1]. Critically, even when the last five residues of gp2 are functional in the lambda gpA context, the native lambda gpA C-terminal five residues function better than the corresponding gp2 residues, as evidenced by (i) a valine at the sixth-to-last position of lambda gpA permitting plaque formation whereas the gp2 substitution with valine at this position is lethal, and (ii) revertant analysis showing that restoration of lambda gpA's C-terminal residues rescues lethal substitution mutants [1].

Protein-protein interaction Prohead binding Specificity domain Chimeric terminase

gpA Protein (Lambda Terminase Large Subunit) Validated Research and Industrial Application Scenarios


ATP-Dependent Nuclease Activity Screening Using gpA-ΔN179 Domain Construct

Researchers studying viral terminase enzymology can utilize the gpA-ΔN179 deletion construct, which retains the C-terminal DNA maturation domain while lacking the N-terminal 179 residues that contain the packaging ATPase site. This construct is folded, soluble, and possesses ATP-dependent nuclease activity while retaining the ability to bind and hydrolyze ATP [1]. Because the K497A mutation in the Walker A P-loop of this domain abrogates ATP hydrolysis and eliminates nuclease activity, the ΔN179 construct provides a clean system for screening ATP-competitive inhibitors of the maturation-associated ATPase site without interference from the N-terminal packaging ATPase. The defined ATPase parameters (Km = 5 μM for the high-affinity site; half-maximal packaging stimulation at ~3 μM ATP) provide benchmark values for compound profiling [2].

Reconstituted In Vitro Lambda DNA Packaging Assays Requiring Authentic gpA

For laboratories reconstituting lambda DNA packaging in vitro, gpA is the essential catalytic subunit that must be paired with its cognate small subunit gpNu1 to form functional terminase in the strict gpA(1)·gpNu1(2) stoichiometry [1]. Substitution with T4 gp17 or phage 21 gp2 is non-functional due to the C-terminal prohead binding specificity of lambda gpA—the last 32 amino acids mediate prohead interaction, and replacement of even the last six residues with phage 21 sequences is lethal [2]. The well-characterized mutational panel (K497A, K497D, Y46 mutants, K84 mutants) provides validated controls for packaging efficiency studies, with K497A and K497D enzymes showing cos cleavage reduced 1000-fold and 2000-fold respectively while maintaining near-wild-type translocation activity [3][4].

Comparative Terminase Motor Protein Studies Across Phage Systems

Lambda gpA serves as the prototypical terminase large subunit for comparative studies against T4 gp17 and other phage packaging motors. Key differentiating features for comparative analysis include: (1) dual ATPase site architecture (N-terminal packaging site + C-terminal maturation site) versus the single ATPase center of T4 gp17 [1][2]; (2) high-affinity ATPase Km of 5 μM with mapped ATP-interactive residues Y46 and K84 [3]; (3) endonuclease activity that functions independently of gpNu1 but with altered specificity and concentration dependence relative to holoenzyme [4]; and (4) defined C-terminal prohead binding domain with strict residue specificity [5]. These features make gpA the preferred large subunit for structure-function studies of dsDNA viral packaging motors, particularly in the context of phage lambda as the historic model system.

Quality Control Reference for Commercial Lambda Terminase Preparations

For quality control assessment of commercial lambda terminase preparations (holoenzyme or individual subunits), gpA provides a defined benchmark for activity verification. The reported unit definition—one unit linearizes up to 70% of 1 μg cosmid DNA in 60 minutes at room temperature—can be cross-referenced against gpA-specific parameters including ATPase activity (~5 μM Km), endonuclease activity under optimal conditions (pH 8.5-9.0, Mg2+, ATP-enhanced), and the documented differential activity of gpA alone versus holoenzyme under physiological conditions (gpA inactive at pH 7.0-7.5 with 50-100 mM salt) [1]. These parameters enable researchers to verify that purchased gpA preparations retain authentic enzymatic characteristics rather than altered activity profiles indicative of degradation or misfolding.

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